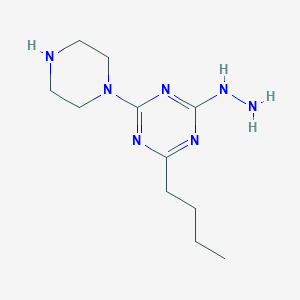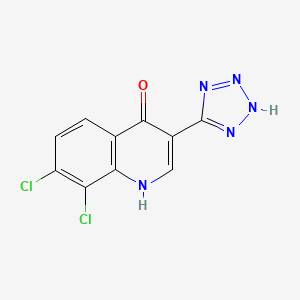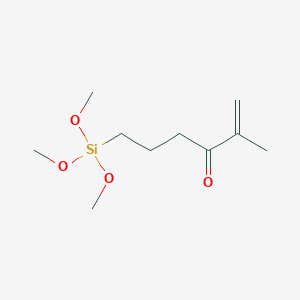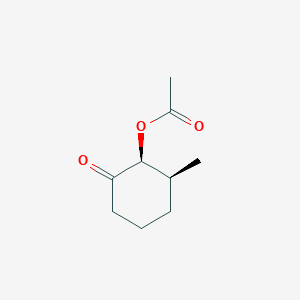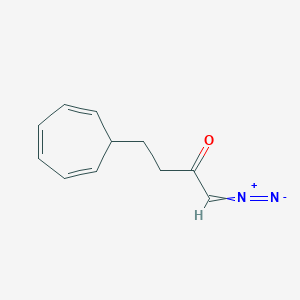
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate is a compound that belongs to the class of tropylium salts. Tropylium salts are known for their high reactivity and are used in various organic synthesis processes. This compound is particularly interesting due to its unique structure, which includes a cyclohepta-2,4,6-trien-1-yl group, making it a non-benzenoid aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate typically involves the reaction of cyclohepta-1,3,5-triene with phosphorus pentachloride, followed by treatment with perchloric or tetrafluoroboric acid . This process results in the formation of stable high-melting compounds such as tropylium perchlorate and tropylium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of phosphorus pentachloride and strong acids like perchloric or tetrafluoroboric acid would be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions . The conditions for these reactions vary, but they often involve elevated temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate involves its reactivity as a tropylium ion. The compound acts as a Lewis acid and an electrophile, facilitating various organic transformations . The molecular targets and pathways involved in its biological activity are still under investigation, but its antimicrobial and antitumor activities suggest interactions with cellular components and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound is unique due to its specific structure and reactivity.
Eigenschaften
CAS-Nummer |
61063-57-8 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4-cyclohepta-2,4,6-trien-1-yl-1-diazobutan-2-one |
InChI |
InChI=1S/C11H12N2O/c12-13-9-11(14)8-7-10-5-3-1-2-4-6-10/h1-6,9-10H,7-8H2 |
InChI-Schlüssel |
ZQEWCYVATDDAJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(C=C1)CCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
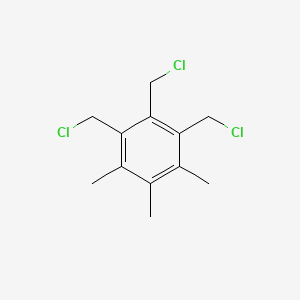
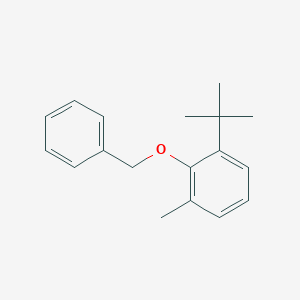
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
